N-(2-fluorobenzyl)methanesulfonamide
CAS No.: 899252-68-7
Cat. No.: VC21141483
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899252-68-7 |
---|---|
Molecular Formula | C8H10FNO2S |
Molecular Weight | 203.24 g/mol |
IUPAC Name | N-[(2-fluorophenyl)methyl]methanesulfonamide |
Standard InChI | InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
Standard InChI Key | WEBDZTQASAZHRF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1=CC=CC=C1F |
Canonical SMILES | CS(=O)(=O)NCC1=CC=CC=C1F |
Introduction
Chemical Identity and Structure
N-(2-fluorobenzyl)methanesulfonamide is characterized by its unique molecular structure combining a methanesulfonamide group with a 2-fluorobenzyl moiety. The compound's formula is C8H10FNO2S with a molecular weight of approximately 203.24 g/mol and is registered under CAS number 899252-68-7. The fluorine atom at the ortho position of the benzyl group plays a crucial role in its chemical behavior and biological interactions.
Structural Characteristics
The structure consists of a sulfonamide group (-SO2NH-) connected to a methyl group on one side and a 2-fluorobenzyl group on the other. This arrangement creates a molecule with several important functional groups that contribute to its reactivity and application potential. The fluorine substitution on the benzyl ring significantly influences the compound's electronic properties and molecular interactions.
Physical and Chemical Properties
N-(2-fluorobenzyl)methanesulfonamide possesses properties typical of sulfonamide derivatives, modified by the presence of the fluorine atom. The compound's physical state at room temperature is generally solid, consistent with similar molecular weight sulfonamides.
Table 1: Key Properties of N-(2-fluorobenzyl)methanesulfonamide
Property | Value |
---|---|
Molecular Formula | C8H10FNO2S |
Molecular Weight | 203.24 g/mol |
CAS Number | 899252-68-7 |
IUPAC Name | N-[(2-Fluorophenyl)methyl]methanesulfonamide |
InChI | InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
InChI Key | WEBDZTQASAZHRF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1=CC=CC=C1F |
Synthesis and Preparation
The synthesis of N-(2-fluorobenzyl)methanesulfonamide involves strategic chemical procedures designed to form the sulfonamide linkage between the methanesulfonyl group and the fluorinated benzyl amine.
Laboratory Synthesis
The primary synthetic route for preparing N-(2-fluorobenzyl)methanesulfonamide typically involves the reaction of 2-fluorobenzylamine with methanesulfonyl chloride. This nucleophilic substitution reaction occurs under controlled conditions, generally in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated as a byproduct.
The general reaction can be represented as:
2-Fluorobenzylamine + Methanesulfonyl chloride → N-(2-fluorobenzyl)methanesulfonamide + HCl
This reaction is commonly performed in an appropriate solvent such as dichloromethane, maintained at low temperatures to enhance selectivity and yield. The reaction progress can be monitored using thin-layer chromatography, and the product is typically isolated through extraction and purification steps.
Industrial Production Considerations
For larger-scale production, the synthesis may be adapted to continuous flow chemistry approaches or other scalable methodologies. Industrial production would likely employ optimized reaction conditions, automated systems for reagent handling, and more efficient purification techniques to ensure consistent product quality and higher yields.
Chemical Reactivity
N-(2-fluorobenzyl)methanesulfonamide exhibits reactivity patterns consistent with its functional groups, with the sulfonamide and fluoroaromatic moieties participating in various chemical transformations.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to higher oxidation state derivatives. Common oxidizing agents employed include hydrogen peroxide and peracids, which can convert the sulfonamide (SO2) to sulfone derivatives with modified properties and reactivity.
Reduction Reactions
Reduction of N-(2-fluorobenzyl)methanesulfonamide is possible using appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions primarily target the sulfonamide group, potentially converting it to more reduced nitrogen-containing functional groups.
Substitution Reactions
The fluorine atom on the benzyl ring presents opportunities for nucleophilic aromatic substitution reactions. Under suitable conditions, nucleophiles such as amines, thiols, or alkoxides can displace the fluorine, leading to diversely substituted derivatives with altered properties.
Table 2: Common Reactions of N-(2-fluorobenzyl)methanesulfonamide
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | H2O2, Peracids | Room temperature to moderate heat | Sulfone derivatives |
Reduction | LiAlH4, NaBH4 | Low temperature, inert atmosphere | Reduced nitrogen compounds |
Substitution | Amines, thiols, alkoxides | Varies by nucleophile | Substituted benzyl derivatives |
Research Applications
N-(2-fluorobenzyl)methanesulfonamide has relevance across multiple scientific disciplines.
Chemical Research Applications
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules. The presence of multiple functional groups provides synthetic handles for further elaboration and derivatization.
Biochemical Research Applications
The compound can function as a biochemical probe for studying enzyme functions and protein interactions. Its potential binding to specific biological targets makes it useful for investigating metabolic pathways and cellular processes.
Medicinal Chemistry Applications
In drug discovery efforts, N-(2-fluorobenzyl)methanesulfonamide and its derivatives may be explored as potential lead compounds for therapeutic development. The fluorine substitution pattern is particularly relevant in medicinal chemistry, where fluorine incorporation is a common strategy for optimizing pharmacokinetic and pharmacodynamic properties.
Table 3: Research Applications of N-(2-fluorobenzyl)methanesulfonamide
Research Field | Application | Significance |
---|---|---|
Organic Chemistry | Building block for complex molecules | Multiple functional groups for derivatization |
Biochemistry | Probe for enzyme studies | Potential inhibition of specific enzymes |
Medicinal Chemistry | Lead compound for drug discovery | Fluorine enhances drug-like properties |
Materials Science | Precursor for specialized materials | Structural features enable specific interactions |
Comparative Analysis with Similar Compounds
Understanding N-(2-fluorobenzyl)methanesulfonamide in the context of related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several structural analogs of N-(2-fluorobenzyl)methanesulfonamide exist, including:
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N-(2-fluorophenyl)methanesulfonamide - Differs in the absence of the methylene bridge
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N-(2-chlorobenzyl)methanesulfonamide - Contains chlorine instead of fluorine
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N-(2-bromobenzyl)methanesulfonamide - Contains bromine instead of fluorine
Comparative Properties
The fluorine-containing compound offers distinct advantages compared to its halogenated analogs:
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Enhanced metabolic stability - Fluorine-carbon bonds are generally more resistant to metabolic degradation
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Increased lipophilicity - Fluorine substitution often improves membrane permeability
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Stronger binding interactions - Fluorine can form unique interactions with protein binding pockets
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Lower toxicity profile - Fluorinated compounds often show favorable safety profiles compared to other halogenated derivatives
Current Research Status and Future Directions
Research Limitations
Current research on N-(2-fluorobenzyl)methanesulfonamide appears limited, with few dedicated studies exploring its full potential. This presents opportunities for further investigation into its chemical reactivity, biological activity, and practical applications.
Future Research Opportunities
Several promising research directions for this compound include:
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Comprehensive enzyme inhibition screening to identify specific biological targets
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Structure-activity relationship studies with systematically varied analogs
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Investigation of potential therapeutic applications, particularly as antimicrobial or enzyme inhibitory agents
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Development of improved synthetic methodologies for preparation of the compound and its derivatives
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Exploration of the compound's utility in materials science applications
Analytical Methods for Identification and Characterization
Spectroscopic Methods
N-(2-fluorobenzyl)methanesulfonamide can be identified and characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - 1H, 13C, and 19F NMR provide structural confirmation
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Infrared (IR) Spectroscopy - Identifies characteristic sulfonamide stretching vibrations
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Mass Spectrometry - Provides molecular weight confirmation and fragmentation pattern analysis
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X-ray Crystallography - Definitive three-dimensional structural determination when crystals are available
Chromatographic Methods
For purity determination and analysis, chromatographic techniques are valuable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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